3-TERT-BUTYL-6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
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Overview
Description
3-TERT-BUTYL-6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.
Preparation Methods
The synthesis of 3-TERT-BUTYL-6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multistep synthetic routes. One common method starts with the reaction of thiosemicarbazide with appropriate aldehydes to form the corresponding thiosemicarbazones. These intermediates are then cyclized using reagents such as phosphorus oxychloride to yield the triazolothiadiazole core . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .
Chemical Reactions Analysis
3-TERT-BUTYL-6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-TERT-BUTYL-6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like carbonic anhydrase, blocking their activity. This inhibition can lead to therapeutic effects, such as reducing intraocular pressure in glaucoma .
Comparison with Similar Compounds
3-TERT-BUTYL-6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound shares a similar core structure but differs in the substituents attached to the rings.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric variant with different fusion permutations of the triazole and thiadiazine rings.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H12N4S2 |
---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
3-tert-butyl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H12N4S2/c1-11(2,3)9-12-13-10-15(9)14-8(17-10)7-5-4-6-16-7/h4-6H,1-3H3 |
InChI Key |
FBXKDFHBLCAEMC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NN=C2N1N=C(S2)C3=CC=CS3 |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1N=C(S2)C3=CC=CS3 |
Origin of Product |
United States |
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